7-Methylnonanoic acid
Overview
Description
7-Methylnonanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Molecular Structure Analysis
The molecular formula of this compound is C10H20O2 . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .
Physical and Chemical Properties Analysis
This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 7-Methylnonanoic acid and related compounds have been a subject of synthesis research. For instance, 4-Methylnonanoic acid was synthesized using a series of reactions including condensation, dehydration, hydrogenation, oxidation, and decarboxylation, as outlined by Su An-qi (2010). These synthesis methods contribute to the understanding of chemical properties and potential applications of these compounds in various fields (Su An-qi, 2010).
Biotechnological and Medicinal Applications
- Production of Medicinally Valuable Compounds : this compound derivatives, such as 7-O-Methyl aromadendrin (7-OMA), have been produced in Escherichia coli. This demonstrates the compound's potential in the biotechnological production of medicinally valuable natural flavonoids. This innovative approach opens doors for large-scale production of such compounds, which are found in plants like Populus alba and have various medicinal applications (Malla et al., 2011).
Mechanism of Action
Target of Action
7-Methylnonanoic acid, a medium-chain fatty acid , primarily targets the Ig gamma-1 chain C region and Neutrophil gelatinase-associated lipocalin . These targets play crucial roles in the immune response and inflammation, respectively .
Mode of Action
As a fatty acid, it may interact with its targets through hydrophobic interactions . It’s also classified as a Bronsted acid , suggesting it can donate a proton to an acceptor .
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism .
Pharmacokinetics
As a very hydrophobic molecule, it is practically insoluble in water, which may impact its bioavailability .
Result of Action
Given its targets, it may influence immune response and inflammation .
Action Environment
As a hydrophobic molecule, its solubility and therefore its bioavailability and efficacy could be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
As a medium-chain fatty acid, 7-Methylnonanoic acid plays a role in various biochemical reactions. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor
Cellular Effects
As a medium-chain fatty acid, it may have potential impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a Bronsted acid, it may participate in reactions as a proton donor
Metabolic Pathways
As a medium-chain fatty acid, it may be involved in fatty acid metabolism
Properties
IUPAC Name |
7-methylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJQPRMECGEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415558 | |
Record name | 7-methylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-89-8 | |
Record name | 7-methylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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